1-叔丁基芘

描述

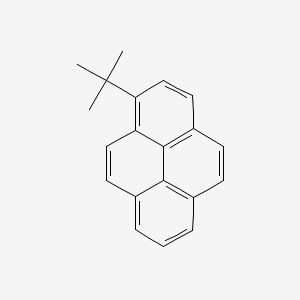

1-Tert-butylpyrene is a derivative of pyrene, a renowned aromatic hydrocarbon . Pyrene and its derivatives captivate researchers due to their versatile properties and potential applications across various scientific domains . Among its derivatives, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies .

Synthesis Analysis

The synthesis of 1-Tert-butylpyrene involves bromination reactions. For instance, 1-bromo-7-tert-butylpyrene can be obtained by employing Br2 in CH2Cl2 solvent, which resulted in yields ranging from 72% to 88% across temperatures ranging from −78 °C to room temperature .

Molecular Structure Analysis

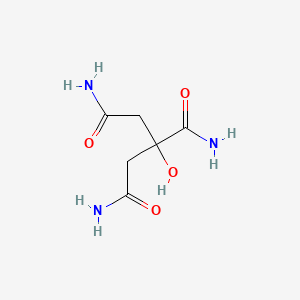

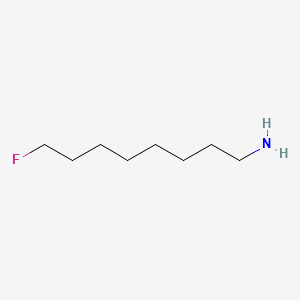

The molecular structure of 1-Tert-butylpyrene is similar to that of pyrene, with the addition of a tert-butyl group. The distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Chemical Reactions Analysis

The bromination mechanism of 2-tert-butylpyrene (1), which regioselectively affords mono, di, tri, and tetra-bromopyrenes, has been probed by theoretical calculation and detailed experimental methods . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder .

科学研究应用

1-叔丁基芘的科研应用

催化过程和功能衍生物

- Feng 等人(2015 年)探索了 2-叔丁基芘的溴化,从而产生了各种溴代芘。这项研究突出了 1-叔丁基芘在催化过程中的潜力,特别是在存在铁粉以增强区域选择性时。这项研究有助于理解芘衍生物中的取代反应 (Feng 等人,2015 年)。

光物理性质

- Yamato 等人(2013 年)合成了具有 7-叔丁基基团的蝴蝶形 1,3,5,9-四芳基芘。这些化合物表现出高荧光和稳定性,证明了 1-叔丁基芘在开发用于光电子的蓝光发射单体中的应用 (Yamato 等人,2013 年)。

传感器和检测应用

- Kowser 等人(2017 年)开发了一种基于 7-叔丁基芘-1-氮杂水杨醛的双荧光化学传感器,证明了其在检测 Zn2+ 离子方面的潜力。这强调了 1-叔丁基芘衍生物在为特定离子创建传感器中的作用 (Kowser 等人,2017 年)。

有机光电应用

- El-Assaad 等人(2020 年)报道了一种绿色氧化方法用于 2,7-二叔丁基芘,产生了用于有机光电应用的化合物。这项研究表明了从 1-叔丁基芘衍生物合成光电子的关键构建块的环保方法的重要性 (El-Assaad 等人,2020 年)。

- 应用**

- De Silva 等人(2021 年)使用 7-叔丁基芘合成了新型有机杂环化合物,可潜在地用作蓝色 OLED 发射器。他们的研究证明了 1-叔丁基芘衍生物在开发用于 OLED 技术的高级材料中的应用 (De Silva 等人,2021 年)。

- 聚合物科学中的介电性质

- Abdel-Razik 等人(2011 年)研究了衍生自 2,7-二叔丁基芘的聚合物的介电性质。这项研究展示了 1-叔丁基芘在聚合物科学领域中的重要性,特别是在理解新型聚合物的介电行为方面 (Abdel-Razik 等人,2011 年)。

作用机制

安全和危害

未来方向

The future directions in the research of 1-Tert-butylpyrene involve advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

属性

IUPAC Name |

1-tert-butylpyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQPEGHHZLRXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208216 | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylpyrene | |

CAS RN |

59527-71-8 | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059527718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)

![(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate](/img/structure/B3344112.png)